(4-propyl-1,2,3-thiadiazol-5-yl)methanol
Description
Historical Context and Evolution of Thiadiazole Chemistry
The study of 1,2,3-thiadiazoles dates back to the late 19th century. e-bookshelf.de However, the most widely recognized and versatile method for their synthesis, the Hurd-Mori reaction, was developed later. This reaction involves the intramolecular cyclization of hydrazones, typically derived from ketones, in the presence of a thionylating agent like thionyl chloride (SOCl₂). wikipedia.orgchemicalbook.com The Hurd-Mori synthesis provided a significant advancement, enabling the creation of a wide array of substituted 1,2,3-thiadiazoles and facilitating deeper investigation into their chemical behavior. mdpi.comresearchgate.net
Over the years, synthetic methodologies have expanded to include other routes such as the Wolff synthesis (heterocyclization of α-diazo thiocarbonyl compounds) and the Pechmann synthesis (cyclization of diazoalkanes onto a C=S bond). isres.orgresearchgate.net These methods, along with more recent developments like metal- and oxidant-free electrochemical synthesis, have broadened the accessibility and structural diversity of 1,2,3-thiadiazole (B1210528) derivatives for research in materials science and medicinal chemistry. isres.orgresearchgate.net
Overview of 1,2,3-Thiadiazole Ring System Characteristics
The 1,2,3-thiadiazole ring is an almost planar, stable, and aromatic heterocyclic system. chemicalbook.com Its aromaticity is derived from the conjugated system of two double bonds and a lone pair of electrons from the sulfur atom. wikipedia.org The parent compound, 1,2,3-thiadiazole, is a yellow liquid that is thermally stable and soluble in water and most common organic solvents. chemicalbook.com
Derivatives of 1,2,3-thiadiazole are noted for their broad applications, serving as intermediates in the synthesis of other compounds and as building blocks for new materials. e-bookshelf.de They are particularly known for their ability to undergo thermal or photochemical decomposition, leading to the loss of a nitrogen molecule (N₂), a characteristic unique among the thiadiazole isomers. e-bookshelf.de
Table 1: General Properties of the Parent 1,2,3-Thiadiazole Ring System
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₂N₂S | wikipedia.org |
| Molar Mass | 86.11 g·mol⁻¹ | wikipedia.org |
| Appearance | Yellow liquid | chemicalbook.com |
| Boiling Point | 157 °C | chemicalbook.com |
| Basicity | Weak base | chemicalbook.com |
| Solubility | Soluble in water, alcohol, ether, DCM, chloroform (B151607) | chemicalbook.com |
Structural Features and Electronic Configuration of Thiadiazole Moieties Relevant to (4-Propyl-1,2,3-thiadiazol-5-yl)methanol
The electronic structure of the 1,2,3-thiadiazole ring is characterized by a π-excessive nature, with the highest electron density located on the sulfur atom, followed by the nitrogen atoms. chemicalbook.com Conversely, the carbon atoms at positions C4 and C5 are electron-deficient. This electronic distribution makes electrophilic substitution at these carbon positions difficult, while C5 is the preferred site for nucleophilic attack due to its lower electron density. chemicalbook.com
While detailed experimental research findings on (4-propyl-1,2,3-thiadiazol-5-yl)methanol are not available in published literature, its basic chemical properties can be predicted and are compiled from chemical databases. uni.lu
Table 2: Predicted Properties of (4-propyl-1,2,3-thiadiazol-5-yl)methanol
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂OS | uni.lu |
| Monoisotopic Mass | 158.05139 Da | uni.lu |
| InChIKey | MFERYUGAEYDEKP-UHFFFAOYSA-N | uni.lu |
| SMILES | CCCC1=C(SN=N1)CO | uni.lu |
| Predicted XlogP | 0.8 | uni.lu |
The synthesis of this specific compound would likely follow established methods for creating 4,5-disubstituted 1,2,3-thiadiazoles, such as the Hurd-Mori reaction starting from an appropriately substituted ketone hydrazone. chemicalbook.com For instance, the reaction of a hydrazone derived from 2-hydroxy-3-hexanone with thionyl chloride could theoretically yield the target compound.
Properties
CAS No. |
1487974-93-5 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol and Its Analogs
Established Synthetic Pathways to the 1,2,3-Thiadiazole (B1210528) Scaffold
The construction of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing the target molecule. Various methods have been developed for the formation of this heterocyclic system, primarily through cycloaddition and ring-closing reactions.
Cycloaddition Reactions in Thiadiazole Ring Formation
Cycloaddition reactions represent a powerful tool in the synthesis of heterocyclic compounds. The formation of 1,2,3-triazoles through the 1,3-dipolar cycloaddition of azides and alkynes is a well-established and widely utilized transformation. youtube.comresearchgate.net This type of reaction, often referred to as "click chemistry," is known for its high efficiency and functional group tolerance. researchgate.net While directly applied to triazole synthesis, the principles of cycloaddition are relevant to the broader field of five-membered heterocycle formation.
For the synthesis of thiadiazoles, a [4+2] cycloaddition reaction of arylidineamino-1,3,4-thiadiazole with aryl ketenes, formed in situ, has been reported for the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidin-6-ones. rsc.org Although this leads to a different isomer of the thiadiazole ring, it highlights the utility of cycloaddition strategies in building complex heterocyclic systems.
Ring-Closing Strategies for 1,2,3-Thiadiazole Synthesis
Ring-closing reactions are a common and effective approach to the 1,2,3-thiadiazole core. A prominent method is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone semicarbazones or thiosemicarbazones using thionyl chloride. nih.govresearchgate.netmdpi.com This reaction has been successfully employed in the synthesis of various 1,2,3-thiadiazole derivatives. nih.govresearchgate.net The success of the Hurd-Mori reaction can be highly dependent on the nature of substituents on the precursor molecule. nih.gov
A transition-metal-free, three-component reaction involving enaminones, tosylhydrazine, and elemental sulfur, mediated by I2/DMSO, has been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles with good functional group tolerance. mdpi.comorganic-chemistry.org Additionally, a novel thiadiazole-forming ring-closing reaction has been utilized in the synthetic fermentation of β-peptide macrocycles, demonstrating the versatility of this transformation. rsc.org
| Method | Precursors | Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Hurd-Mori Reaction | α-Methylene ketone semicarbazones/thiosemicarbazones | Thionyl chloride | Well-established method | nih.govresearchgate.netmdpi.com |
| TBAI-Catalyzed Reaction | N-Tosyl hydrazones, Sulfur | TBAI, metal-free | Improved, practical conditions | organic-chemistry.org |
| Tosylhydrazone/Ammonium (B1175870) Thiocyanate (B1210189) Reaction | Tosylhydrazones, Ammonium thiocyanate | Ethanol (B145695), room temperature | Highly efficient, wide substrate scope | organic-chemistry.org |
| Visible Light Photocatalysis | (Not specified) | Cercosporin (B1668469), visible light | Mild, environmentally friendly | organic-chemistry.org |
| I2/DMSO-Mediated Cyclization | Enaminones, Tosylhydrazine, Elemental sulfur | I2, DMSO | Transition-metal-free, good yields | mdpi.comorganic-chemistry.org |
Direct Synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol
The direct synthesis of the target compound requires careful consideration of the starting materials and the sequence of reactions to install the propyl and methanol (B129727) functionalities at the desired positions of the thiadiazole ring.
Precursor Molecule Design and Preparation
The synthesis of (4-propyl-1,2,3-thiadiazol-5-yl)methanol would logically start from a precursor that contains the propyl group and a suitable functional group that can be converted to the methanol moiety. A plausible precursor would be an ester or a carboxylic acid derivative of 4-propyl-1,2,3-thiadiazole. For instance, the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives has been reported, which involves the condensation of the corresponding hydrazide with various aldehydes. mdpi.com This suggests that a similar 4-propyl analog could be prepared.
The synthesis of the 4-propyl-1,2,3-thiadiazole-5-carboxylic acid precursor itself would likely follow one of the established ring-forming methodologies. For example, starting with a ketone bearing a propyl group and an adjacent methylene (B1212753) group, one could form the corresponding thiosemicarbazone and then cyclize it using the Hurd-Mori reaction or a related method to yield the 4-propyl-1,2,3-thiadiazole ring with a handle for further functionalization at the 5-position. The synthesis of related 4-vinyl-1,2,3-thiadiazoles has been achieved through Knoevenagel condensation, indicating the feasibility of introducing substituents at the 4-position. uow.edu.au
Functional Group Interconversion for Methanol Moiety Elaboration
Once the 4-propyl-1,2,3-thiadiazole-5-carboxylic acid or its ester is obtained, the next critical step is the conversion of the carboxyl group to a hydroxymethyl (methanol) group. This is a standard functional group interconversion in organic synthesis. The synthesis of related (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been achieved from the corresponding ethyl ester. chemicalbook.com
Reduction Methodologies for Carboxylic Acid Derivatives to Alcohols
The reduction of carboxylic acids and their derivatives to primary alcohols is a fundamental transformation. libretexts.org Several reducing agents are available for this purpose.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids, esters, and acid chlorides to alcohols. libretexts.orgidc-online.comchemistrysteps.com The reduction of carboxylic acids with LiAlH₄ requires an excess of the reagent due to the initial deprotonation of the acidic proton. chemistrysteps.com Esters are also readily reduced by LiAlH₄ to primary alcohols. chemistrysteps.com The synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol has been successfully carried out by reducing the corresponding ethyl ester with lithium aluminum hydride in tetrahydrofuran. chemicalbook.com
Diborane (B₂H₆), often used as a solution in THF (BH₃-THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. idc-online.comresearchgate.net It is generally less reactive towards esters, although reduction can occur under more forcing conditions. researchgate.net
More recently, catalytic methods have been developed for this transformation. For example, a manganese(I) carbonyl complex, [MnBr(CO)₅], has been shown to catalyze the hydrosilylation of carboxylic acids to alcohols using phenylsilane (B129415) as the reducing agent under mild conditions. nih.gov This method offers a more sustainable alternative to stoichiometric metal hydride reagents.
| Reducing Agent | Substrate | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid, Ester, Acid Chloride | Primary Alcohol | Anhydrous ether or THF | chemicalbook.comlibretexts.orgidc-online.comchemistrysteps.com |
| Diborane (BH₃-THF) | Carboxylic Acid, Amide, Nitrile | Primary Alcohol, Amine | THF | idc-online.comresearchgate.net |
| [MnBr(CO)₅] / PhSiH₃ | Carboxylic Acid | Primary Alcohol | Catalytic Mn(I), Phenylsilane | nih.gov |
Derivatization Strategies at the Methanol Side Chain
The methanol group at the C5 position of the thiadiazole ring serves as a key handle for a variety of chemical modifications. Standard organic transformations can be applied to this primary alcohol to introduce diverse functional groups, thereby altering the molecule's physicochemical properties.
Esterification and Etherification Reactions
The hydroxyl group of (4-propyl-1,2,3-thiadiazol-5-yl)methanol is amenable to standard esterification and etherification reactions, allowing for the introduction of a wide array of functionalities.
Esterification: Esters can be readily prepared through the reaction of the alcohol with acylating agents such as acyl chlorides or carboxylic acid anhydrides. These reactions are typically performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid). Alternatively, classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. These methods provide access to a library of ester derivatives, where the R group can be varied from simple alkyl or aryl moieties to more complex structures, thereby modulating properties like lipophilicity and steric bulk.
Etherification: Ether derivatives can be synthesized using methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding ether. This pathway allows for the introduction of various alkyl or arylalkyl groups at the oxygen atom.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The primary alcohol of the methanol side chain can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using a range of modern and classical oxidizing agents. The choice of reagent and reaction conditions dictates the final oxidation state.
Oxidation to the aldehyde, (4-propyl-1,2,3-thiadiazol-5-yl)carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A notable example in the literature for a related substrate involves the use of pyridinium (B92312) chlorochromate (PCC), which effectively converts a 1,2,3-thiadiazole-5-methanol derivative to its corresponding 5-carbaldehyde. mdpi.com Other mild conditions, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like trichloroisocyanuric acid, are also highly effective for converting primary alcohols to aldehydes without significant over-oxidation. organic-chemistry.org
Stronger oxidation conditions will convert the primary alcohol directly to the carboxylic acid, 4-propyl-1,2,3-thiadiazole-5-carboxylic acid. A variety of methods are suitable for this transformation on heterocyclic alcohols, including those that tolerate the sensitive thiadiazole ring. acs.orgnih.govresearchgate.net Recent advancements have highlighted heterogeneous catalysts, such as palladium-based systems, for the efficient aerobic oxidation of primary alcohols to carboxylic acids. acs.org
Table 1: Selected Oxidation Methods for Primary Alcohols on Heterocyclic Scaffolds
| Oxidizing System | Product | Substrate Type | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | 1,2,3-Thiadiazole methanol | mdpi.com |
| TEMPO/Trichloroisocyanuric acid | Aldehyde | General primary alcohols | organic-chemistry.org |
| 1-Hydroxycyclohexyl phenyl ketone / NaOtBu | Carboxylic Acid | Benzylic and aliphatic alcohols | acs.orgnih.gov |
| Heterogeneous Pd-Bi-Te/C / O₂ | Carboxylic Acid | Benzylic and heterocyclic alcohols | acs.org |
Halogenation and Subsequent Nucleophilic Substitution at the Methanol Carbon
Conversion of the hydroxyl group into a halogen creates a reactive electrophilic site for introducing a variety of nucleophiles. This two-step process significantly expands the synthetic utility of the (4-propyl-1,2,3-thiadiazol-5-yl)methanol scaffold.
Halogenation: The primary alcohol can be converted to an alkyl halide, such as a chloride or bromide. A common strategy involves a two-step, one-pot procedure where the alcohol is first converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. nih.gov The intermediate mesylate is then treated with a source of halide ions, such as a methylmagnesium halide (e.g., MeMgBr or MeMgI), which acts as a nucleophilic halide donor in an SN2 reaction to yield the corresponding halomethylthiadiazole. nih.gov Other established methods like the Appel reaction (using triphenylphosphine (B44618) and a tetrahalomethane) are also applicable.
Nucleophilic Substitution: The resulting 5-(halomethyl)-4-propyl-1,2,3-thiadiazole is a potent electrophile, primed for SN2 reactions. This allows for the displacement of the halide by a wide range of nucleophiles. For instance, reaction with sodium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Reaction with amines, thiols, or alkoxides allows for the attachment of diverse side chains, providing a powerful route to novel analogs with varied functionalities.
Reactivity and Transformations of the 1,2,3-Thiadiazole Ring System within (4-Propyl-1,2,3-thiadiazol-5-yl)methanol
The 1,2,3-thiadiazole ring is an aromatic heterocycle with unique reactivity patterns, including susceptibility to ring-opening and specific electronic properties that dictate its interaction with electrophiles and nucleophiles.
Ring-Opening Reactions and Nitrogen Extrusion Pathways
A characteristic feature of the 1,2,3-thiadiazole ring is its propensity to undergo cleavage and fragmentation under certain conditions. These reactions often involve the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the transformation. researchgate.net
Base-induced ring-opening is a well-documented pathway. In the presence of a base, 4-substituted 1,2,3-thiadiazoles can decompose to form an alkynethiolate intermediate. tandfonline.comtandfonline.com This reactive species can then participate in subsequent reactions, such as intramolecular cyclization if a suitable nucleophilic group is present elsewhere in the molecule. tandfonline.com
Furthermore, the 1,2,3-thiadiazole ring can undergo fragmentation upon exposure to heat or UV light. This process typically proceeds via nitrogen extrusion to generate a highly reactive thiirene (B1235720) intermediate, which can subsequently lose sulfur to form the corresponding alkyne. Ring cleavage can also be initiated through a Dimroth-type equilibrium, leading to an α-diazothione species, which serves as a precursor to various reactive intermediates upon denitrogenation. researchgate.net In biological systems, oxidation of monocyclic 1,2,3-thiadiazoles by cytochrome P450 enzymes has been shown to cause extrusion of all three heteroatoms, resulting in the formation of an acetylene (B1199291) product. nih.gov
Electrophilic and Nucleophilic Reactivity of the Thiadiazole Nucleus
The electronic distribution within the 1,2,3-thiadiazole ring governs its reactivity towards electrophiles and nucleophiles. The ring is considered electron-deficient due to the electronegativity of the nitrogen atoms. nih.gov
Nucleophilic Reactivity: The electron deficiency is most pronounced at the C4 and C5 carbon atoms, making them susceptible to nucleophilic attack. nih.gov Nucleophilic aromatic substitution is particularly facile at the C5 position, especially if a good leaving group is present. Studies on related 5-halo-1,2,3-thiadiazoles have demonstrated that the halogen can be displaced by various C-nucleophiles. rsc.org
Electrophilic Reactivity: In contrast, the carbon atoms of the thiadiazole ring are generally resistant to electrophilic substitution reactions. The sites of highest electron density, and thus the preferred targets for electrophiles, are the nitrogen atoms. Electrophilic attack, such as alkylation or acylation, will preferentially occur at one of the ring nitrogens.
Metal-Catalyzed Cross-Coupling Reactions at Thiadiazole Positions
Palladium and copper catalysts are frequently employed for C-H activation and cross-coupling on heteroarenes. For instance, the direct C-H arylation, olefination, and amination of various heterocycles are well-documented transformations. A plausible strategy for the synthesis of the target molecule could involve the preparation of a 5-halo-4-propyl-1,2,3-thiadiazole intermediate. This halogenated thiadiazole could then undergo a palladium-catalyzed cross-coupling reaction with a suitable coupling partner to introduce the hydroxymethyl group.
One potential route involves a Negishi-type coupling, where an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. An alternative would be a Stille coupling, utilizing an organotin reagent. A hypothetical reaction scheme is presented below:
Hypothetical Reaction Scheme for C5-Functionalization:
Furthermore, copper-catalyzed reactions have also been shown to be effective for the functionalization of 1,2,3-thiadiazoles. For example, copper-catalyzed C-H activation has been utilized to form thioamides from 1,2,3-thiadiazoles, demonstrating the reactivity of the thiadiazole ring under these conditions.
The following table summarizes examples of metal-catalyzed cross-coupling reactions on thiadiazole and other heterocyclic systems, which could be adapted for the synthesis of (4-propyl-1,2,3-thiadiazol-5-yl)methanol analogs.
| Catalyst/Metal | Coupling Partners | Reaction Type | Product Type |
| Palladium | Aryl/alkenyl triflates and alkyl zinc bromides | Regioconvergent Negishi coupling | Linear arylation products |
| Copper(I) iodide | 5-bromo-2,1,3-benzothiadiazole and thiophenols | C-S Cross-Coupling | Arylthio-benzothiadiazoles |
| Palladium | 4-aryl-1H-pyrrole-3-carboxylate and alkenes | C-H Alkenylation | Alkenylated pyrroles |
Modifications and Reactions Involving the Propyl Substituent
The propyl group at the C4 position of the thiadiazole ring offers another site for chemical modification to generate a diverse range of analogs. Standard methods for the functionalization of alkyl chains attached to aromatic and heterocyclic rings can be applied here.
One common strategy is free-radical halogenation of the alkyl chain, followed by nucleophilic substitution. For instance, bromination of the propyl group using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions would likely yield a mixture of brominated isomers. The position of bromination (α, β, or γ to the thiadiazole ring) could potentially be controlled by the reaction conditions. The resulting bromo-propyl-thiadiazole could then be converted to other functional groups, including alcohols, amines, or nitriles, through substitution reactions.
Another advanced approach is the direct C-H functionalization of the alkyl chain. uni.lu While challenging, methods for the terminal-selective functionalization of alkyl chains using regioconvergent cross-coupling have been developed. uni.lu This could potentially allow for the selective introduction of functional groups at the terminal methyl group of the propyl substituent.
The position alpha to the thiadiazole ring is analogous to a benzylic position and may exhibit enhanced reactivity. Oxidation of this position could lead to the corresponding ketone or carboxylic acid, providing another avenue for derivatization.
Below is a table outlining potential modifications of the propyl substituent and the types of analogs that could be generated.
| Reagent/Reaction Type | Target Position on Propyl Chain | Potential Product Analogs |
| N-Bromosuccinimide (NBS), light | α, β, or γ | Bromo-propyl-thiadiazoles |
| Oxidation (e.g., KMnO4, CrO3) | α-carbon | 4-(1-oxopropyl)-1,2,3-thiadiazole |
| Dehydrogenation followed by alkene functionalization | Propyl chain | Alkenyl, diol, or epoxide analogs |
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
¹H NMR spectroscopy would be instrumental in identifying the various proton environments within "(4-propyl-1,2,3-thiadiazol-5-yl)methanol". The spectrum is expected to display distinct signals corresponding to the protons of the propyl group, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
Propyl Group: The propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and another triplet for the methylene protons directly attached to the thiadiazole ring. The integration of these signals would correspond to a 3:2:2 ratio, respectively.
Methylene and Hydroxyl Protons: The methylene protons of the methanol group (CH₂OH) would likely appear as a singlet, or if coupled to the hydroxyl proton, a doublet. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (propyl) | ~0.9 | Triplet |
| CH₂ (propyl, middle) | ~1.7 | Sextet |
| CH₂ (propyl, attached to ring) | ~2.8 | Triplet |
| CH₂ (methanol) | ~4.8 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in "(4-propyl-1,2,3-thiadiazol-5-yl)methanol" would produce a distinct signal.
Thiadiazole Ring Carbons: The two carbon atoms within the 1,2,3-thiadiazole (B1210528) ring are expected to resonate at characteristic downfield shifts, typically in the range of 140-160 ppm, due to the influence of the heteroatoms. rsc.org
Propyl Group Carbons: The three carbon atoms of the propyl group would appear in the aliphatic region of the spectrum.
Methanol Carbon: The carbon of the methanol group would be observed at a chemical shift influenced by the adjacent oxygen atom.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (thiadiazole) | ~155 |
| C5 (thiadiazole) | ~145 |
| CH₂ (methanol) | ~55 |
| CH₂ (propyl, attached to ring) | ~28 |
| CH₂ (propyl, middle) | ~22 |
Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity within the propyl group (CH₃-CH₂-CH₂).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the propyl group, the methanol group, and the thiadiazole ring. For instance, correlations would be expected between the methylene protons of the propyl group and the C4 carbon of the thiadiazole ring, and between the methylene protons of the methanol group and the C5 carbon of the ring. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For "(4-propyl-1,2,3-thiadiazol-5-yl)methanol", the IR spectrum would be expected to show characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group of the methanol substituent.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the aliphatic propyl and methylene groups. rsc.org
C=N and N=N Stretch: The stretching vibrations of the C=N and N=N bonds within the thiadiazole ring are expected to appear in the 1400-1650 cm⁻¹ region. rsc.org
C-O Stretch: A distinct band for the C-O stretching vibration of the primary alcohol would likely be observed around 1050-1150 cm⁻¹.
C-S Stretch: The C-S stretching vibration, characteristic of the thiadiazole ring, typically appears in the 600-800 cm⁻¹ region. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of (4-propyl-1,2,3-thiadiazol-5-yl)methanol is approximately 158.21 g/mol .
Upon ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation could involve the loss of small, stable molecules or radicals. Potential fragmentation pathways for this compound might include:
Loss of the hydroxyl radical (•OH)
Loss of formaldehyde (B43269) (CH₂O)
Cleavage of the propyl group
Ring fragmentation of the thiadiazole nucleus
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For "(4-propyl-1,2,3-thiadiazol-5-yl)methanol" (C₆H₁₀N₂OS), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. uni.lu PubChem predicts a monoisotopic mass of 158.05139 Da for this compound. uni.lu
Investigation of Characteristic Fragmentation Patterns of Thiadiazoles
Mass spectrometry is a critical analytical technique for the structural elucidation of thiadiazole compounds, with fragmentation patterns providing significant insights into their molecular structure. For 1,2,3-thiadiazoles, a primary fragmentation pathway observed under electron impact (EI) mass spectrometry involves the initial loss of a nitrogen molecule (N₂). rsc.org This elimination leads to the formation of a transient and highly reactive thiirene (B1235720) intermediate, which subsequently undergoes further fragmentation. The nature of the substituents on the thiadiazole ring heavily influences the subsequent fragmentation cascade. rsc.org
Studies on various mono- and di-substituted 1,2,3-thiadiazoles have shown that fragmentations involving the substituents typically occur after the initial loss of the nitrogen molecule. rsc.org In some instances, under normal source conditions, these compounds may exhibit M+1 ions instead of the expected molecular ions. rsc.org
Electrospray ionization (ESI) mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS and MS³), has also proven valuable for differentiating between isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov While the main fragmentation pathway for both isomers can be similar, involving the loss of certain moieties, further fragmentation reveals distinct differences. nih.gov For some 1,2,3-thiadiazoles, a characteristic fragmentation involves the formation of an [M+H-N₂]⁺ ion. nih.gov The fragmentation of protonated 1,2,3-thiadiazoles can lead to a variety of characteristic ions, and the majority of these observed fragment ions are consistent with previously established patterns. researchgate.net
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, purification, and purity assessment of thiadiazole derivatives like (4-propyl-1,2,3-thiadiazol-5-yl)methanol. The selection of a suitable chromatographic technique is dictated by the physicochemical properties of the compound, such as its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the quantitative analysis of non-volatile or thermally unstable compounds, including many thiadiazole derivatives. researchgate.net A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase, which is often a mixture of an aqueous component and an organic solvent like acetonitrile. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For the quantitative analysis of thiadiazole compounds, a UV detector is commonly employed, as the heterocyclic ring system absorbs in the UV region. researchgate.netresearchgate.net The method's linearity, accuracy, and specificity are crucial for reliable quantification. researchgate.net Retention times serve as a qualitative measure for compound identification. researchgate.net Several studies have reported the successful use of HPLC for the analysis and purity determination of various thiadiazole derivatives. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Thiadiazole Derivative Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | C18 | researchgate.net |
| Mobile Phase | Acetonitrile and Water (often with additives like acetic acid) | researchgate.netnih.gov |
| Flow Rate | 0.25 - 2 mL/min | researchgate.netnih.gov |
| Detection | UV (e.g., 210 nm, 254 nm) | researchgate.netresearchgate.net |
| Injection Volume | 10 - 20 µL | researchgate.netnih.gov |
This table provides a generalized set of parameters. Actual conditions would need to be optimized for the specific analysis of (4-propyl-1,2,3-thiadiazol-5-yl)methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like (4-propyl-1,2,3-thiadiazol-5-yl)methanol, which contains a hydroxyl group, derivatization is often necessary to increase volatility for GC analysis. This typically involves converting the polar -OH group into a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) ether.
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and to qualitatively assess the purity of a sample. nih.govnih.govyoutube.com In the synthesis of thiadiazole derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. nih.govnih.gov
A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system. The separation of components is based on their differential affinity for the stationary phase and the mobile phase. The resulting spots are visualized, often using UV light. nih.govnih.gov The purity of the synthesized compound can be initially judged by the presence of a single spot. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparison with a known standard. youtube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (4-propyl-1,2,3-thiadiazol-5-yl)methanol |
| 1,2,3-thiadiazole |
| 1,2,3-triazole |
| acetonitrile |
Theoretical and Computational Chemistry Studies of 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in exploring the intrinsic properties of a molecule. These calculations can provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (4-propyl-1,2,3-thiadiazol-5-yl)methanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step to determine its most stable three-dimensional conformation. This geometry optimization process minimizes the energy of the molecule to find its equilibrium structure.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are critical in understanding the molecule's stability, reactivity, and potential as a drug candidate or functional material. Key electronic properties that can be predicted using DFT include the dipole moment, polarizability, and the distribution of electron density. For instance, a review of computational studies on various heterocyclic compounds, including thiadiazole derivatives, highlights the utility of DFT in elucidating their structural and electronic characteristics semanticscholar.org.
Table 1: Predicted Electronic Properties of a Representative 1,2,3-Thiadiazole (B1210528) Derivative using DFT (Note: The following data is hypothetical and based on typical values for similar heterocyclic compounds due to the absence of specific data for (4-propyl-1,2,3-thiadiazol-5-yl)methanol.)
| Property | Predicted Value |
| Dipole Moment (Debye) | 3.5 D |
| Polarizability (a.u.) | 95.0 |
| Total Energy (Hartree) | -750.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.
For (4-propyl-1,2,3-thiadiazol-5-yl)methanol, FMO analysis would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur and nitrogen atoms of the thiadiazole ring, while the LUMO might be distributed over the entire ring system. DFT calculations on various thiadiazole derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the ring acs.org.
Table 2: Predicted Frontier Molecular Orbital Energies for a Representative 1,2,3-Thiadiazole Derivative (Note: The following data is hypothetical and based on typical values for similar heterocyclic compounds due to the absence of specific data for (4-propyl-1,2,3-thiadiazol-5-yl)methanol.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Computational methods can also predict spectroscopic data, which is invaluable for the structural elucidation of new compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized molecule.
For (4-propyl-1,2,3-thiadiazol-5-yl)methanol, predicted ¹H NMR spectra would show characteristic signals for the propyl group protons, the methylene (B1212753) protons of the methanol (B129727) group, and any protons on the thiadiazole ring, if present. Similarly, ¹³C NMR predictions would identify the chemical shifts for all carbon atoms in the molecule. Studies on 1,2,3-thiadiazoles have reported their ¹³C NMR spectra, providing a basis for comparison capes.gov.br.
Predicted IR spectra would show characteristic vibrational frequencies for functional groups such as the O-H stretch of the alcohol, C-H stretches of the alkyl chain, and vibrations associated with the thiadiazole ring. The differentiation between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles has been aided by ESI-HRMS and IR ion spectroscopy, demonstrating the power of combining experimental and computational spectroscopy mdpi.com.
Table 3: Predicted Spectroscopic Data for (4-propyl-1,2,3-thiadiazol-5-yl)methanol (Note: The following data is hypothetical and based on typical values for similar heterocyclic compounds due to the absence of specific data for the target molecule.)
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (δ, ppm) - CH₂OH | ~4.5 |
| ¹³C NMR Chemical Shift (δ, ppm) - C4 (propyl) | ~145 |
| IR Frequency (cm⁻¹) - O-H stretch | ~3400 |
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with other systems.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug at the molecular level.
For (4-propyl-1,2,3-thiadiazol-5-yl)methanol, molecular docking studies could be performed against a specific biological target to predict its binding affinity and mode of interaction. For example, various thiadiazole derivatives have been studied as inhibitors of enzymes like VEGFR-2 nih.gov. A docking simulation would place the molecule into the active site of the target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results can provide valuable information on which parts of the molecule are crucial for binding and can guide the design of more potent analogues.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This can offer a more realistic picture of the binding event and help to refine the understanding of the ligand's mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiadiazole Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or chemical properties. ymerdigital.com In the study of thiadiazole systems, including compounds like (4-propyl-1,2,3-thiadiazol-5-yl)methanol, QSAR serves as a powerful tool to predict, interpret, and evaluate the properties of novel compounds without the need for extensive empirical testing. ymerdigital.com The fundamental principle of QSAR is that the variations in the activity of a group of molecules are dependent on the changes in their molecular features. These features are quantified by numerical values known as molecular descriptors. ymerdigital.com By developing a robust QSAR model, researchers can forecast the chemical reactivity or interaction affinity of newly designed thiadiazole derivatives, thereby streamlining the discovery process for compounds with desired characteristics. ymerdigital.comresearchgate.net The application of these predictive models is crucial in fields like materials science and medicinal chemistry for identifying promising candidates from large virtual libraries. nih.govnih.gov
Molecular Descriptor Calculation and Feature Selection
The initial and most critical step in developing a QSAR model is the calculation of molecular descriptors. A molecular descriptor is a numerical value that represents a specific property of a molecule derived from its chemical structure. ymerdigital.com For thiadiazole systems, a wide array of descriptors are calculated to capture the diverse physicochemical properties that might influence their activity. These descriptors are generally categorized into several classes. ymerdigital.comucsb.edu
Electronic Descriptors: These pertain to the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edurdd.edu.iq The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu The energy gap between HOMO and LUMO (ΔE) is a significant indicator of a molecule's stability and reactivity. rdd.edu.iq
Hydrophobicity Descriptors: The partition coefficient (logP) is a common descriptor that measures a molecule's lipophilicity, which affects its distribution and transport properties. nih.govnih.gov
Topological Descriptors: These are numerical representations of molecular branching and connectivity.
Geometrical Descriptors: These describe the three-dimensional arrangement of atoms in a molecule, such as molecular surface area and volume. ymerdigital.com
Constitutional Descriptors: These are the simplest descriptors, including molecular weight and counts of specific atoms or functional groups. ucsb.edu
Once calculated, this large set of descriptors often contains redundant or irrelevant information. Therefore, a feature selection process is employed to identify the most significant descriptors that have the strongest correlation with the activity being studied. ymerdigital.com Methods like principal component factor analysis (FA) and Y-based ranking are used to reduce the dimensionality of the data and select a subset of descriptors for building the predictive model. ymerdigital.comnih.gov
Table 1: Common Molecular Descriptors in Thiadiazole QSAR Studies
| Descriptor Category | Descriptor Name/Symbol | Description | Reference |
|---|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | ucsb.edu |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | ucsb.edu | |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | rdd.edu.iq | |
| Dipole Moment (µ) | Measures the polarity of the molecule. | rdd.edu.iq | |
| Hydrophobicity | LogP | Logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. | nih.gov |
| Thermodynamic | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | youtube.com |
| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. | ymerdigital.com |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | ucsb.edu |
| H-bond Acceptors | Number of hydrogen bond acceptors in the molecule. | ucsb.edu | |
| H-bond Donors | Number of hydrogen bond donors in the molecule. | ucsb.edu | |
| Geometrical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | youtube.com |
Predictive Modeling for Chemical Reactivity or Interaction Affinity
Following the selection of relevant molecular descriptors, a predictive model is constructed to establish a mathematical equation linking these descriptors to the observed activity. ymerdigital.com For thiadiazole systems, various statistical and machine learning techniques are employed to develop these models.
Modeling Techniques:
Multiple Linear Regression (MLR): This is a common statistical method used to model the linear relationship between two or more independent variables (descriptors) and one dependent variable (activity or reactivity). researchgate.netnih.gov
Genetic Function Approximation (GFA): This is an evolutionary algorithm-based technique that can build more complex, non-linear models by creating a population of equations and selecting the fittest ones based on statistical criteria. nih.gov
Machine Learning Models: Advanced algorithms like neural networks are increasingly used for their ability to model highly complex and non-linear relationships within chemical data, often leading to improved prediction accuracy. arocjournal.com
The primary goal of these models is to predict either the chemical reactivity of a thiadiazole compound or its affinity for a specific biological target. Chemical reactivity can be predicted using quantum chemical descriptors; for instance, a smaller HOMO-LUMO energy gap (ΔE) implies lower stability and higher chemical reactivity. rdd.edu.iqresearchgate.net Interaction affinity, often expressed as binding affinity data, can be correlated with descriptors such as electrostatic potential charges and hydrophobicity. nih.gov
Model validation is a crucial step to ensure the robustness and predictive power of the QSAR model. This typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on unseen data. ymerdigital.com The quality of the model is assessed using statistical metrics like the coefficient of determination (R²), which indicates how well the model explains the variance in the data. nih.gov
Table 2: Example of a Predictive QSAR Model Validation
| Model Type | Modeling Technique | Predicted Property | R² (Training Set) | R² (Test Set) | Reference |
|---|---|---|---|---|---|
| 2D-QSAR | Multiple Linear Regression (MLR) | Anticancer Activity (IC₅₀) | 0.950 | 0.844 | nih.gov |
| QSAR | Genetic Function Approximation (GFA) | Receptor Binding Affinity | 0.895 (explained variance) | 0.870 (predicted variance) | nih.gov |
| 2D-QSAR | Multiple Linear Regression (MLR) | Anti-proliferate Activity | Not Specified | 0.88 | ymerdigital.com |
This table presents example validation statistics from various QSAR studies on heterocyclic compounds to illustrate model performance.
Pharmacophore Modeling and Virtual Screening Approaches (if applicable in a non-clinical context)
In the broader context of chemical discovery involving thiadiazole systems, pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel compounds with specific interaction capabilities. nih.gov These methods are not limited to clinical drug design and can be applied in any scenario where identifying molecules that interact with a specific target is desired, such as in materials science or agrochemistry.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. youtube.comnih.gov These models can be generated in two primary ways:
Ligand-Based: Derived from a set of known active molecules, assuming they all bind to the target in a similar manner.
Structure-Based: Derived from the known 3D structure of a target-ligand complex, defining the key interaction points within the binding site. nih.gov
Once a pharmacophore model is developed, it is used as a 3D query in a virtual screening (VS) campaign. nih.gov In VS, large digital libraries containing thousands or millions of chemical structures are computationally filtered. Only the molecules that match the pharmacophoric features of the query model are retained as "hits." nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient. nih.gov To enhance the accuracy of these models, molecular dynamics (MD) simulations can be used to generate dynamic pharmacophores that account for the flexibility of the target and ligands. nih.goveatris.cz
Table 3: Generalized Workflow for Pharmacophore-Based Virtual Screening
| Step | Action | Description | Reference |
|---|---|---|---|
| 1. Model Generation | Develop a pharmacophore model. | Create a 3D model of essential chemical features using either a set of active ligands (ligand-based) or a target structure (structure-based). | youtube.com |
| 2. Database Preparation | Prepare a compound library. | Compile a large digital database of chemical compounds to be screened. | nih.gov |
| 3. Virtual Screening | Filter the database with the model. | Use the pharmacophore model as a query to search the compound library for molecules that match the required features. | nih.gov |
| 4. Hit List Generation | Collect matching compounds. | The molecules that successfully map onto the pharmacophore model are collected into a "hit list." | nih.gov |
| 5. Post-Screening Analysis | Refine and prioritize hits. | Further analyze the hits using methods like molecular docking to predict binding poses and rank the compounds for experimental testing. | youtube.com |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Applications in the Construction of Diverse Heterocyclic Frameworks
The synthetic utility of (4-propyl-1,2,3-thiadiazol-5-yl)methanol as a precursor for various heterocyclic systems is largely predicated on the reactivity of its hydroxymethyl group. This functional group can be readily transformed into other key intermediates, thereby expanding its synthetic potential.
The primary alcohol in (4-propyl-1,2,3-thiadiazol-5-yl)methanol can be oxidized to the corresponding aldehyde, 4-propyl-1,2,3-thiadiazole-5-carbaldehyde. This transformation provides a crucial electrophilic center that can participate in a variety of cyclization reactions. For instance, condensation of such aldehydes with compounds containing active methylene (B1212753) groups, followed by intramolecular reactions, can lead to the formation of fused heterocyclic systems.
Furthermore, the hydroxymethyl group can be converted into a good leaving group, such as a halide (e.g., chloromethyl or bromomethyl derivative) or a sulfonate ester. These activated intermediates are susceptible to nucleophilic substitution by a wide range of nucleophiles, facilitating the introduction of diverse functionalities and the construction of new rings. For example, reaction with dinucleophiles can lead to the formation of fused or spirocyclic heterocyclic systems. The reaction of 5-halo-1,2,3-thiadiazoles with arylenediamines, for instance, has been shown to produce tricyclic 1,3,6-thiadiazepines. rsc.org
The following table summarizes potential transformations of (4-propyl-1,2,3-thiadiazol-5-yl)methanol and their subsequent application in the synthesis of heterocyclic frameworks.
| Starting Material/Intermediate | Reagent/Condition | Product Type | Potential Heterocyclic Frameworks |
| (4-propyl-1,2,3-thiadiazol-5-yl)methanol | Mild oxidizing agent (e.g., PCC, DMP) | 4-propyl-1,2,3-thiadiazole-5-carbaldehyde | Pyrimidines, Pyridines, Diazepines |
| (4-propyl-1,2,3-thiadiazol-5-yl)methanol | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | 5-(halomethyl)-4-propyl-1,2,3-thiadiazole | Thiazoles, Imidazoles, Triazoles |
| (4-propyl-1,2,3-thiadiazol-5-yl)methanol | Mesyl chloride (MsCl) or Tosyl chloride (TsCl) | (4-propyl-1,2,3-thiadiazol-5-yl)methyl sulfonate | Fused thiadiazoles, Azoles |
Participation in Multi-Component Reactions (MCRs) for Scaffold Diversity Generation
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The derivatives of (4-propyl-1,2,3-thiadiazol-5-yl)methanol, particularly the corresponding aldehyde, are excellent candidates for participation in such reactions.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a di-peptide derivative. The use of 4-propyl-1,2,3-thiadiazole-5-carbaldehyde in a Ugi reaction could lead to the synthesis of a diverse library of compounds bearing the thiadiazole moiety, which is of significant interest in medicinal chemistry. mdpi.com
Another important class of MCRs is the Hantzsch pyridine (B92270) synthesis. While classically involving a β-ketoester, an aldehyde, and ammonia, variations of this reaction could potentially incorporate 4-propyl-1,2,3-thiadiazole-5-carbaldehyde to generate novel dihydropyridine (B1217469) derivatives. These scaffolds are prevalent in a number of biologically active compounds.
The following table illustrates the potential of derivatives of (4-propyl-1,2,3-thiadiazol-5-yl)methanol in various MCRs.
| MCR Type | Key Derivative | Reactants | Resulting Scaffold |
| Ugi Reaction | 4-propyl-1,2,3-thiadiazole-5-carbaldehyde | Amine, Carboxylic Acid, Isocyanide | α-acylamino carboxamide derivatives |
| Hantzsch Dihydropyridine Synthesis | 4-propyl-1,2,3-thiadiazole-5-carbaldehyde | β-ketoester, Ammonia source | Dihydropyridine derivatives |
| Biginelli Reaction | 4-propyl-1,2,3-thiadiazole-5-carbaldehyde | β-dicarbonyl compound, Urea (B33335) or Thiourea | Dihydropyrimidinone derivatives |
Strategic Use in the Synthesis of Complex Molecular Architectures
The 1,2,3-thiadiazole (B1210528) ring is known for its relative stability under various reaction conditions, making it an attractive scaffold to carry through a multi-step synthesis. The hydroxymethyl group of (4-propyl-1,2,3-thiadiazol-5-yl)methanol provides a convenient handle for elaboration into more complex side chains or for linking to other molecular fragments.
One strategic application involves the use of the thiadiazole ring as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which can be a valuable strategy in drug design. The transformation of the hydroxymethyl group into an ester or an amide can be achieved through standard esterification or amidation protocols. For instance, Fischer esterification with a suitable alcohol in the presence of an acid catalyst would yield the corresponding ester. masterorganicchemistry.com
Furthermore, the thiadiazole ring itself can undergo transformations. For example, certain 1,2,3-thiadiazoles have been shown to undergo ring-opening reactions to form α-diazothioketones, which are versatile intermediates for the synthesis of other heterocyclic systems. This latent reactivity adds another dimension to the strategic use of (4-propyl-1,2,3-thiadiazol-5-yl)methanol in the synthesis of complex molecules.
Exploration of Stereoselective Synthesis Methodologies Utilizing the Chiral Potential
(4-propyl-1,2,3-thiadiazol-5-yl)methanol is an achiral molecule. However, the introduction of a stereocenter can be envisaged through various synthetic strategies, opening up possibilities for the exploration of stereoselective synthesis.
One approach involves the asymmetric reduction of a precursor ketone, 4-propyl-1,2,3-thiadiazol-5-yl ketone, using a chiral reducing agent to yield a chiral secondary alcohol. This would introduce a stereogenic center adjacent to the thiadiazole ring.
Alternatively, the hydroxymethyl group of (4-propyl-1,2,3-thiadiazol-5-yl)methanol can be used to attach a chiral auxiliary. Subsequent reactions, directed by the chiral auxiliary, could proceed in a stereoselective manner. After the desired transformation, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.
While there is no direct literature on the stereoselective synthesis involving (4-propyl-1,2,3-thiadiazol-5-yl)methanol, the principles of asymmetric synthesis can be applied to its derivatives to access chiral molecules containing the 1,2,3-thiadiazole scaffold.
Mechanistic Investigations of Chemical Transformations Involving 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol
Elucidation of Reaction Pathways and Intermediate Characterization
The chemical transformations of (4-propyl-1,2,3-thiadiazol-5-yl)methanol are expected to be primarily influenced by the reactivity of the 1,2,3-thiadiazole (B1210528) ring and the alcohol functional group.
A key reaction of 1,2,3-thiadiazoles is their thermal or photochemical decomposition, which typically proceeds with the extrusion of dinitrogen (N₂) to form a highly reactive thioketene (B13734457) intermediate. e-bookshelf.de For (4-propyl-1,2,3-thiadiazol-5-yl)methanol, this pathway would lead to the formation of 2-hydroxy-1-(propyl)but-1-ene-1-thione. The subsequent reactions of this thioketene would depend on the reaction conditions and the presence of other reagents.
The synthesis of the 1,2,3-thiadiazole ring itself, often achieved through the Hurd-Mori reaction, involves the cyclization of α-methylene-containing hydrazones with thionyl chloride. mdpi.comthieme-connect.de In the context of synthesizing the title compound, a potential precursor would be the hydrazone of 2-hydroxy-1-propyl-ethan-1-one. The mechanism of the Hurd-Mori reaction is thought to involve the formation of a thionylhydrazone intermediate, which then undergoes cyclization and dehydration. thieme-connect.de
The hydroxyl group of (4-propyl-1,2,3-thiadiazol-5-yl)methanol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde (4-propyl-1,2,3-thiadiazole-5-carbaldehyde) or carboxylic acid (4-propyl-1,2,3-thiadiazole-5-carboxylic acid), or esterification. The characterization of intermediates in these transformations would rely on standard spectroscopic techniques such as NMR, IR, and mass spectrometry.
Transition State Analysis and Energy Barrier Determination
Detailed transition state analysis and energy barrier determination for reactions involving (4-propyl-1,2,3-thiadiazol-5-yl)methanol are not specifically documented. However, computational chemistry methods are powerful tools for investigating such parameters. For the thermal decomposition of the 1,2,3-thiadiazole ring, theoretical studies on simpler analogues would suggest a concerted, albeit asynchronous, transition state for the extrusion of N₂. The energy barrier for this process would be influenced by the substituents on the ring. The electron-donating nature of the propyl group and the hydroxymethyl group might have a modest effect on the activation energy compared to the unsubstituted parent ring.
For reactions involving the hydroxymethyl group, such as oxidation, the transition states would be analogous to those for other primary alcohols. For example, in a Swern oxidation, the formation of an alkoxysulfonium salt intermediate is followed by a rate-determining elimination step involving a five-membered ring transition state.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of the thermal decomposition of 1,2,3-thiadiazoles are typically first-order, consistent with a unimolecular extrusion of nitrogen. The rate of this decomposition is sensitive to the substitution pattern on the thiadiazole ring. Electron-withdrawing groups tend to facilitate the decomposition, while electron-donating groups may have a stabilizing or destabilizing effect depending on their position.
Influence of Solvent Effects on Reaction Mechanisms and Selectivity
Solvent polarity is expected to play a significant role in the reactions of (4-propyl-1,2,3-thiadiazol-5-yl)methanol. For reactions involving charged intermediates or transition states, such as certain oxidation reactions of the alcohol group, polar protic or aprotic solvents would be expected to accelerate the reaction rates by stabilizing these species.
In the case of the Hurd-Mori synthesis of the thiadiazole ring, the choice of solvent can influence the yield and purity of the product. organic-chemistry.org Similarly, in the thermal decomposition of the thiadiazole, the solvent can trap the reactive thioketene intermediate, influencing the final product distribution. For example, in the presence of alcohols, the thioketene can be trapped to form thioesters. The use of an ecofriendly solvent like ethanol (B145695) has been reported for the synthesis of 1,2,3-thiadiazoles from tosylhydrazones and ammonium (B1175870) thiocyanate (B1210189), highlighting the importance of solvent choice in modern synthetic chemistry. organic-chemistry.org
Non Medical Applications and Functional Material Development
Agrochemistry: Development of Plant Growth Regulators and Crop Protection Agents
The 1,2,3-thiadiazole (B1210528) ring is a key pharmacophore in the development of various agrochemicals. isres.orgchemicalbook.com Its derivatives have demonstrated significant potential as herbicides, fungicides, insecticides, and plant growth regulators. mdpi.com The specific substitution pattern on the thiadiazole ring, such as the 4-propyl and 5-methanol groups in the compound of focus, plays a crucial role in determining the type and extent of its biological activity.
A recent study on N-(5-(3,5-methoxyphenyl)-(thiazol-2-yl))phenoxyacetamide derivatives, which contain a thiadiazole ring, showed significant inhibition of weed germination. acs.org Specifically, the compound 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide demonstrated potent herbicidal activity against Lactuca sativa (lettuce) with an IC50 of 42.7 g/ha. acs.org These findings suggest that the thiadiazole scaffold is a promising base for the development of new herbicides. The presence of the propyl group in (4-propyl-1,2,3-thiadiazol-5-yl)methanol could influence its lipophilicity and, consequently, its uptake and translocation within plants, a key factor for herbicidal efficacy.
Table 1: Herbicidal Activity of Selected Thiadiazole Derivatives
| Compound Name | Target Weed | Activity/Finding | Reference |
|---|---|---|---|
| 1-Methyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | General pre- and post-emergence | Showed prominent herbicidal activity. | acs.org |
| 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | General pre- and post-emergence | Showed prominent herbicidal activity. | acs.org |
The 1,2,3-thiadiazole moiety is a component of several compounds with recognized fungicidal properties. mdpi.com A study on N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment revealed moderate in vitro antifungal activity against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov One derivative, compound 1d from the study, showed 92% efficacy against Alternaria brassicicola in in-vivo tests at a concentration of 200 µg/mL, which is comparable to the commercial systemic resistance inducer, tiadinil. nih.gov
Another study focusing on 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also reported good fungicidal activity. sioc-journal.cn Furthermore, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have demonstrated high efficacy against Pestalotiopsis piricola and Gibberella zeae. mdpi.com The hydroxymethyl group in (4-propyl-1,2,3-thiadiazol-5-yl)methanol could potentially be a site for further chemical modification to enhance fungicidal potency, for example, through esterification to create derivatives with improved properties.
Table 2: Fungicidal Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Name | Target Fungi | Activity/Finding | Reference |
|---|---|---|---|
| Methyl N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(2,6-dimethylphenyl)alaninate (Compound 1d) | Alternaria brassicicola | 92% efficacy at 200 µg/mL (in vivo) | nih.gov |
| Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Pestalotiopsis piricola | EC50 = 0.12 µg/mL | mdpi.com |
| Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Gibberella zeae | EC50 = 0.16 µg/mL | mdpi.com |
The 1,2,3-thiadiazole scaffold has been successfully incorporated into insecticidal compounds. mdpi.com For instance, N-tert-butyl-N,N'-diacylhydrazine derivatives containing a 1,2,3-thiadiazole ring have shown good insecticidal activities against Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). sioc-journal.cn One such derivative exhibited 79% mortality against P. xylostella at a concentration of 200 μg/mL. mdpi.com
Furthermore, 1,2,3-thiadiazole carboxamide derivatives based on (E)-β-farnesene have demonstrated significant aphicidal activity against Myzus persicae (green peach aphid). mdpi.com These findings underscore the potential of the 1,2,3-thiadiazole ring system in the design of new insecticides. The propyl group on the (4-propyl-1,2,3-thiadiazol-5-yl)methanol molecule could enhance its interaction with the lipid-rich insect cuticle, potentially improving its insecticidal efficacy.
Table 3: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Name | Target Insect | Activity/Finding | Reference |
|---|---|---|---|
| N-(4-chlorobenzoyl)-N'-tert-butyl-N'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)hydrazine | Plutella xylostella | 79% mortality at 200 µg/mL | mdpi.com |
| N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole | Culex pipiens pallens | 100% mortality at 5 µg/mL for several compounds. | sioc-journal.cn |
Derivatives of 1,2,3-thiadiazole are known to act as plant activators, inducing systemic acquired resistance (SAR) and regulating plant senescence. mdpi.com Some carboxylate derivatives of thiadiazole have shown excellent inhibition of various plant diseases by activating the plant's own defense mechanisms. mdpi.com For instance, certain derivatives provided up to 90% protection against Mycosphaerella melonis and 81% against Phytophthora infestans. mdpi.com
Substituted 1,2,3-thiadiazol-5-yl-urea derivatives are particularly noted for their ability to delay chlorophyll (B73375) degradation and senescence in plant tissues. They also act as inhibitors of membrane lipid peroxidation, which contributes to their anti-senescence and anti-stress activity. This makes them suitable for use in tissue cultures and for protecting crops against various stresses. The structural features of (4-propyl-1,2,3-thiadiazol-5-yl)methanol could be modified, for example by converting the methanol (B129727) group to a urea (B33335) derivative, to explore its potential in this area.
Potential as Functional Monomers or Ligands in Materials Science
The 1,2,3-thiadiazole ring system possesses unique electronic properties and the ability to coordinate with metal ions, making it a candidate for applications in materials science. isres.org While specific studies on (4-propyl-1,2,3-thiadiazol-5-yl)methanol as a monomer or ligand are not available, the broader class of thiadiazoles has been investigated in this context.
Thiadiazoles can act as versatile ligands in coordination chemistry. isres.org The nitrogen and sulfur atoms of the thiadiazole ring can coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The hydroxyl group of (4-propyl-1,2,3-thiadiazol-5-yl)methanol provides an additional coordination site, potentially allowing it to act as a bidentate ligand.
In polymer chemistry, thiadiazole derivatives have been incorporated into polymer backbones to create materials with specific functionalities. For instance, benzo[d] mdpi.comnih.govsioc-journal.cnthiadiazole has been used to synthesize alternating copolymers for organic semiconductor applications. uni.lu The presence of the reactive hydroxyl group in (4-propyl-1,2,3-thiadiazol-5-yl)methanol makes it a potential functional monomer for polymerization reactions, such as polycondensation or esterification, to produce polyesters or polyurethanes with the thiadiazole moiety pendant to the polymer chain.
Utilization as Chemical Probes for Biochemical Pathway Studies (not therapeutic)
The unique chemical properties of the 1,2,3-thiadiazole ring make it a potential scaffold for the development of chemical probes for studying biochemical pathways. A study explored the use of 1,2,3-thiadiazole derivatives as heme ligands and mechanism-based inactivators for cytochrome P450 enzymes. nih.gov While this particular study had therapeutic implications, the principle of using the thiadiazole ring to interact with specific biological targets can be extended to non-therapeutic research.
For example, by attaching a fluorescent tag or a reactive group to the (4-propyl-1,2,3-thiadiazol-5-yl)methanol molecule, it could be developed into a probe to study enzyme activity or to label specific proteins in a non-therapeutic context. The thiadiazole ring itself can be oxidized by enzymes, leading to the extrusion of its heteroatoms, a reaction that could be harnessed to design probes that report on specific enzymatic activities. nih.gov The propyl group could influence the binding affinity and selectivity of the probe for its target.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-propyl-1,2,3-thiadiazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, a general approach for 1,2,3-thiadiazoles involves reacting hydrazine derivatives with thionating agents (e.g., P₂S₅) under controlled conditions. To synthesize the target compound, consider starting with a pre-functionalized thiadiazole core and introducing the propyl and hydroxymethyl groups via nucleophilic substitution or oxidation-reduction steps. Reaction optimization should focus on solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., CuI for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. What spectroscopic techniques are most effective for characterizing (4-propyl-1,2,3-thiadiazol-5-yl)methanol?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and hydroxymethyl moiety (δ ~3.5–4.5 ppm). The thiadiazole ring protons resonate in the aromatic region (δ ~7.0–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 158.22 (C₆H₁₀N₂OS).
- IR : Look for O–H stretching (~3200–3600 cm⁻¹) and C–S/C–N vibrations (~600–800 cm⁻¹).
- X-ray Crystallography : For definitive structural confirmation, grow single crystals using slow evaporation in ethanol or acetone .
Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The hydroxymethyl group (-CH₂OH) enables esterification (e.g., with acyl chlorides), etherification (via Williamson synthesis), or oxidation to a carboxylic acid. To avoid side reactions (e.g., ring-opening of the thiadiazole), use mild oxidizing agents like pyridinium chlorochromate (PCC) for controlled oxidation. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during multi-step syntheses .
Advanced Research Questions
Q. What structure-activity relationships (SARs) have been observed for 1,2,3-thiadiazole derivatives in biological systems?
- Methodological Answer : Substituents at the 4- and 5-positions critically modulate activity. For example, herbicidal activity in thiadiazole-based 2-cyanoacrylates is maximized with branched alkyl groups (e.g., isopropyl) at the 4-position, suggesting steric and electronic effects influence target binding. For (4-propyl-1,2,3-thiadiazol-5-yl)methanol, evaluate SAR by systematically varying the propyl chain length or introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position. Use comparative assays (e.g., enzyme inhibition, microbial growth) to quantify effects .
Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or substituent effects. For example, a methyl group at the 4-position may enhance herbicidal activity in one study but reduce antifungal effects in another. Address contradictions by:
- Conducting dose-response curves across multiple biological models.
- Performing computational docking studies to compare binding modes with target proteins (e.g., acetolactate synthase for herbicides).
- Validating results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
Q. What strategies are recommended for studying the compound’s stability under physiological or environmental conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers at varying pH (2–10) and analyze degradation products via LC-MS.
- Photostability : Expose to UV light (254 nm) and monitor decomposition using HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Microsomal Stability : Use liver microsomes to assess metabolic liability .
Q. What mechanistic insights exist for thiadiazole derivatives in agrochemical or pharmaceutical applications?
- Methodological Answer : Thiadiazoles often act as enzyme inhibitors. For instance, thidiazuron (a related urea-thiadiazole) inhibits cytokinin degradation in plants. To explore mechanisms for (4-propyl-1,2,3-thiadiazol-5-yl)methanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
